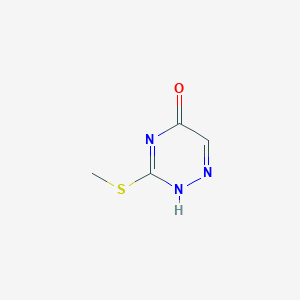
3-methylsulfanyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H5N3OS and a molecular weight of 143.17 g/mol . It is characterized by a triazine ring substituted with a methylsulfanyl group at the 3-position and a keto group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-methylsulfanyl-2H-1,2,4-triazin-5-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazine with methylthiol in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetone to facilitate the process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxyl derivative
Substitution: Various substituted triazines
Applications De Recherche Scientifique
3-methylsulfanyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,1-dimethylethyl)-3-(methylsulfanyl)-1,2,4-triazin-5-one: This compound has a similar triazine ring structure but with a tert-butyl group at the 6-position.
3-(methylthio)-1,2,4-triazin-5(2H)-one: Similar structure with a methylthio group instead of a methylsulfanyl group.
Uniqueness
3-methylsulfanyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for further functionalization compared to other similar compounds .
Propriétés
IUPAC Name |
3-methylsulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFYWFHUHCUNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-propoxycarbonylphenyl)carbamoyl]benzoic Acid](/img/structure/B7739712.png)
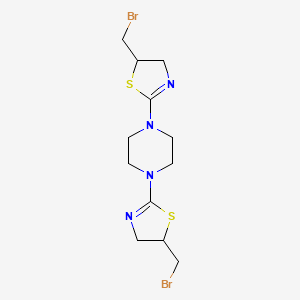
![(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B7739720.png)
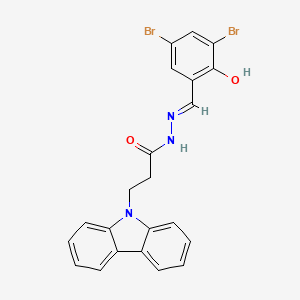
![3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B7739732.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile](/img/structure/B7739741.png)
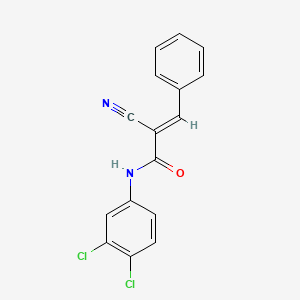
![2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7739754.png)
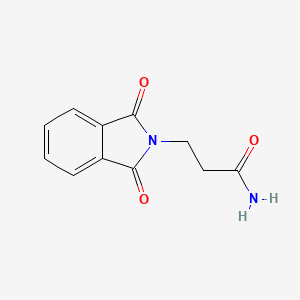
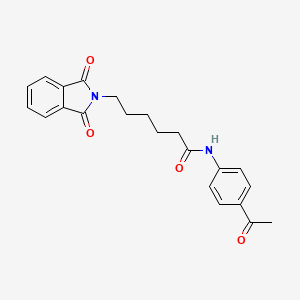
![3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)formamido]propanoicacid](/img/structure/B7739770.png)
![2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7739775.png)
![2-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B7739788.png)
